molecular formula C20H19N5O3 B2817793 3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034475-92-6

3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2817793
CAS No.: 2034475-92-6
M. Wt: 377.404
InChI Key: GNGYWEPNGLTTPA-UHFFFAOYSA-N
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Description

3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
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Biological Activity

3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, also known by its CAS number 2034475-92-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5O3C_{20}H_{19}N_5O_3, with a molecular weight of 377.4 g/mol. The structure features a pyrazine core linked to an indole-derived piperidine, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉N₅O₃
Molecular Weight377.4 g/mol
CAS Number2034475-92-6

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to pyrazine and indole compounds. The compound shows promise against several bacterial strains.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent antibacterial activity. For instance, derivatives similar to this compound have shown MIC values as low as 0.22 μg/mL against resistant strains .
  • Biofilm Formation : The ability of the compound to inhibit biofilm formation was also noted, which is crucial in treating chronic infections caused by biofilm-forming bacteria like Staphylococcus epidermidis .
  • Case Study : A study highlighted that compounds structurally related to this pyrazine derivative exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than traditional antibiotics .

Anticancer Activity

The anticancer potential of the compound has been explored through various assays.

Cytotoxicity Assays

  • Cell Line Studies : The compound was tested on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Results indicated that it preferentially suppressed the growth of rapidly dividing cells, suggesting a mechanism that could be exploited for cancer therapy .
  • Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to targets involved in cancer cell proliferation, such as PARP enzymes, which are critical in DNA repair mechanisms . This binding affinity suggests potential as a PARP inhibitor, a class of drugs currently used in cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes that are essential for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that similar compounds can induce apoptosis in cancer cells, leading to reduced tumor growth .

Properties

IUPAC Name

3-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-27-14-5-4-13-9-17(24-16(13)10-14)20(26)25-8-2-3-15(12-25)28-19-18(11-21)22-6-7-23-19/h4-7,9-10,15,24H,2-3,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGYWEPNGLTTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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